molecular formula C20H22Cl2N6O B3018760 N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179497-21-2

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B3018760
CAS No.: 1179497-21-2
M. Wt: 433.34
InChI Key: CBJYWNJCDZFMPU-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by:

  • Triazine core: A 1,3,5-triazine ring substituted at positions 2, 4, and 4.
  • Substituents: N2: 3-chloro-4-methylphenyl group (electron-withdrawing chloro and lipophilic methyl). N4: Phenyl group (aromatic hydrophobic moiety). C6: Morpholino group (enhances solubility via polarity and hydrogen bonding).
  • Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base .

Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with 3-chloro-4-methylaniline and aniline under basic conditions (e.g., Na₂CO₃ in THF/water), analogous to methods in .

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O.ClH/c1-14-7-8-16(13-17(14)21)23-19-24-18(22-15-5-3-2-4-6-15)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJYWNJCDZFMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research, due to its ability to inhibit specific pathways involved in tumor growth.

Chemical Structure and Properties

The compound features a triazine core with various substituents that significantly influence its chemical reactivity and biological activity. The molecular formula is C18_{18}H21_{21}ClN6_{6}·HCl, with a molecular weight of approximately 433.34 g/mol. It typically appears as a solid crystalline substance and exhibits good solubility in polar solvents due to the presence of amine and morpholino groups.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and glucose metabolism. Inhibition of this pathway has been linked to antitumor efficacy in various cancer models .

Antitumor Efficacy

Research indicates that compounds similar to N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine have demonstrated significant antitumor activity in both in vitro and in vivo studies. Specifically, studies involving xenograft tumor models have shown promising results when these compounds were administered intravenously .

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives:

  • Inhibitory Effects on Tumor Growth : A study demonstrated that a related bis(morpholino-1,3,5-triazine) derivative exhibited potent antitumor properties in subcutaneous and orthotopic xenograft models. The compound's ability to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers, was highlighted .
  • Structure-Activity Relationships : The structure-activity relationship (SAR) analysis showed that modifications in the substituents on the triazine ring could enhance biological activity. For instance, the introduction of methyl groups increased lipophilicity and improved cellular uptake.

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine898630-67-6Similar triazine core with different substitutions
N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine898630-62-1Additional methyl substitution enhancing lipophilicity
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine1179483-37-4Fluorinated variant potentially exhibiting different biological activities

Safety and Toxicology

While exploring the biological activities of this compound, attention must also be given to its safety profile. The compound has been classified under several hazard categories:

  • Acute Toxicity : Harmful if swallowed or inhaled.
  • Eye Irritation : Causes serious eye irritation.
  • Environmental Impact : Harmful to aquatic life with long-lasting effects .

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and analogs:

Compound Name Substituents (N2/N4/C6) Molecular Formula Molecular Weight Yield (%) Key Features
Target Compound (Hydrochloride) 3-chloro-4-methylphenyl / phenyl / morpholino C₂₁H₂₂ClN₅O·HCl 438.35 [Data Needed] Hydrochloride salt enhances solubility; chloro-methyl group increases lipophilicity .
4-Chloro-N-methyl-6-morpholino-N-phenyl () Methyl / phenyl / morpholino C₁₅H₁₇ClN₆O 344.80 81.3 Methyl group on N4 reduces steric hindrance; high yield suggests efficient synthesis .
N-(2-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino () 2-chlorophenyl / 4-methoxyphenyl / morpholino C₂₀H₂₀ClN₅O₂ 397.86 58 Methoxy group introduces electron-donating effects; lower yield due to steric bulk .
N2-(3-chloro-4-fluorophenyl)-N4-(3-methoxyphenyl) () 3-chloro-4-fluorophenyl / 3-methoxyphenyl / morpholino C₂₀H₂₀ClFN₆O₂ 430.90 [Data Needed] Fluorine enhances electronegativity; methoxy improves solubility .
N2-(3-chloro-4-fluorophenyl)-N4-(4-ethylphenyl) () 3-chloro-4-fluorophenyl / 4-ethylphenyl / morpholino C₂₁H₂₂ClFN₆O 428.90 [Data Needed] Ethyl group increases hydrophobicity; fluorine optimizes binding interactions .

Electronic and Steric Effects

  • Electron-Donating Groups (EDG): Methoxy () and morpholino groups increase electron density, favoring solubility and metabolic stability .
  • Steric Effects : 3-Chloro-4-methylphenyl (target compound) introduces moderate steric bulk, balancing lipophilicity and binding pocket compatibility .

Solubility and Bioavailability

  • Morpholino Group: Universally present in analogs, contributes to water solubility via hydrogen bonding (e.g., ) .
  • Hydrochloride Salt : The target compound’s salt form likely offers superior aqueous solubility compared to neutral analogs like .

Pharmacological Potential

  • Kinase Inhibition: Morpholino-triazines are explored as kinase inhibitors (e.g., PI3K/mTOR) due to triazine’s ability to mimic ATP’s adenine moiety .
  • Anticancer Activity : Chloro and fluorophenyl analogs () show promise in preclinical models, with fluorine improving target affinity .

Crystallographic Data

  • SHELX Refinement : Structural analogs (e.g., ) are often characterized via X-ray crystallography using SHELX software, confirming planar triazine cores and substituent orientations .

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